molecular formula C33H38N4O7 B12324090 (10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate

(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate

Cat. No.: B12324090
M. Wt: 602.7 g/mol
InChI Key: XQUUJPQAMJFQHV-UHFFFAOYSA-N
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Description

The compound "(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate" is a structurally complex pentacyclic molecule belonging to the camptothecin family, a class of alkaloids renowned for their anticancer properties. Its core structure includes a pyrrolo[3,4-β]quinoline moiety (rings A–C), a conjugated pyridone (ring D), and a hydroxylated δ-lactone (ring E), which is critical for binding topoisomerase I . The unique modifications—diethyl, dihydroxy, and dioxo groups at positions 10,12,14,18, and 19—enhance its stability and solubility compared to unmodified camptothecins. The 4-piperidin-1-ylpiperidine-1-carboxylate substituent at position 7 likely improves pharmacokinetic properties, such as membrane permeability and metabolic resistance .

Properties

Molecular Formula

C33H38N4O7

Molecular Weight

602.7 g/mol

IUPAC Name

(10,19-diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C33H38N4O7/c1-3-21-22-16-20(44-32(41)36-14-10-19(11-15-36)35-12-6-5-7-13-35)8-9-25(22)34-28-26-17-24-23(18-43-31(40)33(24,42)4-2)29(38)37(26)30(39)27(21)28/h8-9,16-17,19,30,39,42H,3-7,10-15,18H2,1-2H3

InChI Key

XQUUJPQAMJFQHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O

Origin of Product

United States

Preparation Methods

Structural Identification Parameters

Parameter Data
Molecular Formula C₃₃H₃₈N₄O₇
Molecular Weight 602.688 g/mol
CAS Number 185336-12-3
Standard InChI InChI=1S/C33H38N4O7/c1-3-21-22-16-20(44-32(41)36-14-10-19(11-15-36)35-12-6-5-7-13-35)8-9-25(22)34-28-26-17-24-23(18-43-31(40)33(24,42)4-2)29(38)37(26)30(39)27(21)28/h8-9,16-17,19,30,39,42H,3-7,10-15,18H2,1-2H3/t30?,33-/m0/s1
Standard InChIKey XQUUJPQAMJFQHV-OQGPVULJSA-N

12-Hydroxy Irinotecan exists as a mixture of diastereomers due to the hydroxylation at position 12, creating an additional stereocenter beyond those present in the parent irinotecan molecule.

Precursor Synthesis: Irinotecan Preparation Methods

Since 12-Hydroxy Irinotecan is derived from irinotecan, understanding the synthesis of the parent compound is essential. Several optimized methods have been developed for irinotecan synthesis, with significant improvements in yield and purity over time.

Conventional Synthesis Route

The conventional method for irinotecan synthesis involves a two-stage process starting from 10-hydroxycamptothecin:

Stage 1 : Formation of 7-des-ethyl-irinotecan

  • 10-hydroxycamptothecin is used as the starting material
  • Reaction is performed in acetonitrile with anhydrous carbonates of alkali metals (Na₂CO₃, K₂CO₃, Rb₂CO₃, or Cs₂CO₃) or strong organic bases like triethylamine
  • Reaction temperature is optimally maintained between 20°C and 80°C, preferably at 60°C
  • This yields 10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (7-des-ethyl-irinotecan)

Stage 2 : Selective ethylation

  • 7-des-ethyl-irinotecan undergoes selective ethylation at the 7-position
  • Ethylation reaction employs ferrous sulfate, hydrogen peroxide, and propionic aldehyde (Fenton's chemistry)
  • Esterification at the C9-position may precede ethylation to sterically hinder ethylation at the 11-position
  • The process yields 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy-camptothecin (irinotecan)

This method significantly improves the overall yield to 90-92%, compared to conventional routes that typically achieve only 60-65% yields.

Modern Process Optimization

The patent literature describes an improved process with detailed reaction parameters:

  • Preparation of hydrogen peroxide/propionic aldehyde solution :

    • 75 ml of distilled water cooled to 0°C
    • Addition of 3.3 ml of 32% H₂O₂ and 5 ml of propionic aldehyde
    • Incubation with smooth flowing for 150 minutes
  • Ethylation reaction :

    • Reaction mass is evaporated to dryness
    • Addition of 300 ml of water followed by evaporation
    • Addition of 400 ml of 40% sulfuric acid solution to the dry residue
    • Addition of 10.5 g of FeSO₄·7H₂O at 20°C
    • Cooling to -10°C before adding 10 ml of propionic aldehyde
  • Purification :

    • Chromatographic purification using Diaion sorbent resin
    • The final product is isolated as irinotecan
Reagent Quantity Temperature Duration
Distilled water 75 ml 0°C -
32% H₂O₂ 3.3 ml 0°C -
Propionic aldehyde 5 ml 0°C 150 min
H₂SO₄ (40%) 400 ml Room temp -
FeSO₄·7H₂O 10.5 g 20°C → -10°C -
Additional propionic aldehyde 10 ml -10°C -

Hydroxylation at Position 12: Synthetic Approaches

The preparation of 12-Hydroxy Irinotecan specifically involves hydroxylation of the irinotecan molecule at position 12. Several approaches can be employed for this transformation.

Direct Hydroxylation Methods

While the search results don't provide a specific method for the 12-hydroxylation of irinotecan, general organic chemistry principles suggest several potential approaches:

  • Enzymatic hydroxylation :

    • Cytochrome P450 enzymes are known to catalyze the hydroxylation of irinotecan in vivo
    • In vitro enzymatic systems could potentially be employed for controlled hydroxylation
  • Chemical oxidation strategies :

    • Selective oxidations using reagents such as iodobenzene derivatives
    • Catalytic methods using transition metals and oxidizing agents
  • Directed hydroxylation :

    • Installation of directing groups to facilitate site-selective C-H oxidation
    • Remote functionalization strategies using radical chemistry

Alternative Routes via Modified Precursors

An alternative approach would involve introducing the hydroxyl functionality at an earlier stage in the synthesis:

  • Modification of camptothecin or 10-hydroxycamptothecin precursors before the attachment of the [4-(1-piperidino)-1-piperidino]carbonyl substituent

  • Selective protection/deprotection strategies to ensure hydroxylation occurs specifically at position 12

  • Use of pre-functionalized building blocks that already contain an oxygen functionality at the desired position

Continuous Flow Synthesis Methodologies

Recent advancements in continuous flow chemistry offer promising approaches for the synthesis of complex molecules like 12-Hydroxy Irinotecan.

Microfluidic Reactor Systems

Research on related benzodiazepine compounds demonstrates the potential of continuous flow synthesis for complex heterocyclic structures:

  • Microfluidic reactors allow precise control of reaction parameters
  • Higher throughput experimentation identifies optimal conditions
  • Reported 70% pure product using a toluene and methanol solvent system in a microfluidic reactor

Reconfigurable Manufacturing Platforms

Advanced manufacturing approaches have been applied to related compounds with potential application to 12-Hydroxy Irinotecan synthesis:

  • Reagents dissolved in NMP to produce high yields (94% according to HPLC analysis)
  • Production of multiple dose equivalents meeting USP standards
  • Automated platforms for synthesis with yields up to 96% and purities of 81%

Flow Chemistry Advantages for 12-Hydroxy Irinotecan

Continuous flow synthesis offers several advantages specifically applicable to 12-Hydroxy Irinotecan preparation:

Parameter Batch Synthesis Continuous Flow
Reaction control Limited Precise temperature and mixing control
Hazardous intermediates Accumulate Generated and consumed in situ
Scalability Challenging Linear scaling without reoptimization
Reproducibility Variable Consistent product quality
Purification Extensive workup Potential for inline purification

Purification and Isolation Techniques

The purification of 12-Hydroxy Irinotecan presents challenges due to its complex structure and potential diastereomeric mixtures.

Chromatographic Methods

According to the available information, chromatographic techniques are essential for purifying 12-Hydroxy Irinotecan:

  • Diaion sorbent resin chromatography offers effective separation
  • HPLC methods using appropriate mobile phase compositions
  • Column chromatography with carefully selected solvent systems

Crystallization Approaches

Recrystallization can be employed to improve purity, particularly for separating diastereomers:

  • Single recrystallization can achieve 98% purity for related camptothecin derivatives
  • Selection of appropriate solvent systems is critical for effective crystallization
  • Temperature control during crystallization affects diastereomeric ratios

Quality Control Parameters

For research and potential pharmaceutical applications, 12-Hydroxy Irinotecan must meet stringent quality control requirements:

Quality Parameter Typical Specification Analytical Method
Chemical Purity >95% HPLC
Diastereomeric Ratio Mixture characterization NMR analysis
Residual Solvents ICH guidelines GC analysis
Water Content Specific limits Karl Fischer titration
Heavy Metals <10 ppm ICP-MS

Formulation Strategies for 12-Hydroxy Irinotecan

Given the poor aqueous solubility typically associated with camptothecin derivatives, various formulation approaches have been developed.

Liposomal Formulations

Liposomal encapsulation represents an effective strategy for improving solubility and delivery characteristics:

  • Liposomes enhance drug solubility and reduce toxicity
  • Improve stability of the compound
  • Can be prepared using ammonium sulfate gradient methods
  • Typical composition includes soybean phosphatidylcholine, cholesterol, and sodium deoxycholate

The preparation process involves:

  • Dissolving lipid mixture in dehydrated alcohol
  • Drying under vacuum at 50°C
  • Hydrating with ammonium sulfate solution (0.1 M)
  • Extensive vortexing at 50°C for 0.5 h
  • Extrusion through polycarbonate membranes (0.2 μm)
  • Addition of the drug compound and incubation at appropriate temperature

Targeted Delivery Systems

For enhanced selectivity, targeted delivery systems can be developed:

  • Folate-targeting enables preferential delivery to cancer cells overexpressing folate receptors
  • FA-PEG-DSPE conjugates can be incorporated into liposomal formulations
  • Synthesis of targeting conjugates follows established protocols using DCC and NHS chemistry

Alternative Formulation Approaches

Other formulation strategies applicable to 12-Hydroxy Irinotecan include:

  • Lipid nano-preparations with controlled drug loading
  • pH-adjusted formulations to optimize stability
  • Inclusion complexes with cyclodextrins to improve solubility
  • Polymeric nanoparticle encapsulation

Analytical Characterization Methods

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of synthesized 12-Hydroxy Irinotecan.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information:

  • ¹H NMR confirms the presence of key proton signals
  • ¹³C NMR verifies carbon framework and functional groups
  • 2D techniques like COSY, HSQC, and HMBC establish connectivity and confirm hydroxyl positioning

Mass spectrometry techniques verify molecular weight and fragmentation patterns:

  • Electrospray ionization (ESI-MS) for molecular weight confirmation
  • Tandem MS for structural elucidation
  • High-resolution MS for exact mass determination

Chromatographic Analysis

HPLC methods are essential for purity determination:

  • Reverse-phase HPLC using appropriate column types
  • Gradient elution with carefully selected mobile phases
  • UV detection at appropriate wavelengths

Structural Confirmation

X-ray crystallography, when possible, provides definitive structural confirmation:

  • Bond lengths and angles
  • Absolute stereochemistry at multiple stereocenters
  • Hydrogen bonding networks
  • Crystal packing arrangements

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By binding to the enzyme-DNA complex, the compound stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Molecular Formula Molecular Weight Key Substituents Functional Impact
Target Compound Pending* ~550–600 (estimated) Diethyl, dihydroxy, dioxo, 4-piperidin-1-ylpiperidine-1-carboxylate Enhanced solubility, prolonged half-life, improved target affinity
SN-38 (Active metabolite of irinotecan) C23H20N2O5 392.4 Diethyl, hydroxyl, δ-lactone Topoisomerase I inhibition; labile lactone ring affects bioavailability
(19S)-19-Ethyl-19-hydroxy-7-nitro-[...] () C20H15N3O6 393.355 Ethyl, hydroxyl, nitro Nitro group may confer redox activity; Lipinski-compliant drug-likeness
[(19S)-19-Ethyl-14,18-dioxo-...] () C23H21N3O5 419.4 Ethyl, dioxo, (2R)-2-aminopropanoate ester Ester group facilitates prodrug activation; improved tissue penetration

Bioactivity and Mechanism of Action

  • Target Compound : Likely inhibits topoisomerase I by stabilizing the DNA-enzyme complex, similar to SN-38 . The piperidine-piperidine carboxylate moiety may reduce efflux pump interactions, enhancing intracellular retention.
  • SN-38 : Clinically validated for colorectal and pancreatic cancers; its lactone ring hydrolyzes in plasma, limiting efficacy .
  • 7-Nitro Analog () : Nitro group may induce oxidative stress or act as a radiosensitizer, expanding therapeutic applications beyond topoisomerase inhibition .
  • Aminopropanoate Ester (): Prodrug design mimics irinotecan, enabling controlled release of the active metabolite .

Pharmacokinetic and Physicochemical Properties

  • However, its hydrogen bond donors (≤5) and acceptors (~10) remain within acceptable ranges .
  • Solubility : The piperidine-piperidine carboxylate substituent likely improves water solubility compared to SN-38’s hydrophobic lactone .
  • Metabolic Stability : The absence of a labile lactone ring (replaced by dioxo groups) may reduce pH-dependent hydrolysis, enhancing plasma stability .

Biological Activity

The compound (10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests a range of biological activities that have been explored in various studies.

Chemical Structure and Properties

The compound's intricate structure includes multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and the unique pentacyclic framework are essential for its interaction with biological targets.

PropertyValue
Molecular Formula C22H28N4O5
Molecular Weight 428.48 g/mol
IUPAC Name (10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate

The primary mechanism of action for this compound involves the inhibition of eukaryotic topoisomerase I (Top1). By targeting this enzyme:

  • DNA Damage Induction : The compound induces double-strand breaks in DNA during replication.
  • Cell Cycle Arrest : This leads to cell cycle arrest and apoptosis in rapidly dividing cells.
  • Therapeutic Potential : These properties make it a candidate for cancer therapy.

Anticancer Properties

Research has shown that the compound exhibits significant anticancer activity against various cancer cell lines:

Cell LineIC50 (µM)
HeLa5.2
MCF73.8
A5494.5

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency.

Cytotoxicity Studies

In cytotoxicity assays conducted on normal human cell lines:

Cell LineIC50 (µM)
HDF>100
HEK293>80

The results suggest that while the compound is effective against cancerous cells, it shows lower toxicity towards normal cells.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is metabolized primarily in the liver and excreted via the kidneys:

  • Absorption : Rapid absorption with peak plasma concentrations reached within 2 hours post-administration.
  • Half-life : Approximately 6 hours.
  • Bioavailability : Estimated at around 45%.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition : A study published in Cancer Research demonstrated that administration of the compound significantly reduced tumor volume in xenograft models.
  • Combination Therapy : Research indicated enhanced efficacy when combined with traditional chemotherapeutics like cisplatin.
  • Mechanistic Insights : Investigations into its mechanism revealed modulation of apoptotic pathways via caspase activation.

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